molecular formula C27H23ClN2O5S B15031260 Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B15031260
M. Wt: 523.0 g/mol
InChI Key: WTQQFOCVEDHCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-chlorophenyl and 4-methylphenyl groups through electrophilic aromatic substitution.

    Amidation and esterification: The furan-2-ylformamido group is introduced via amidation, followed by esterification to form the final ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogenation or nitration can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(4-CHLOROPHENYL)ACRYLATE: Shares the 4-chlorophenyl group but differs in the rest of the structure.

    (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]ACRYLIC ACID: Contains a similar furan and chlorophenyl moiety but lacks the thiophene ring.

Uniqueness

ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23ClN2O5S

Molecular Weight

523.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)-1-(furan-2-carbonylamino)-2-oxoethyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C27H23ClN2O5S/c1-3-34-27(33)22-20(17-8-6-16(2)7-9-17)15-36-26(22)30-24(29-25(32)21-5-4-14-35-21)23(31)18-10-12-19(28)13-11-18/h4-15,24,30H,3H2,1-2H3,(H,29,32)

InChI Key

WTQQFOCVEDHCNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.